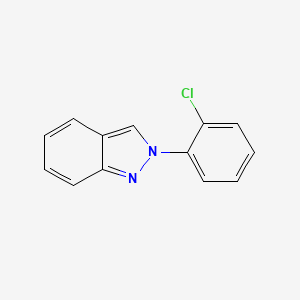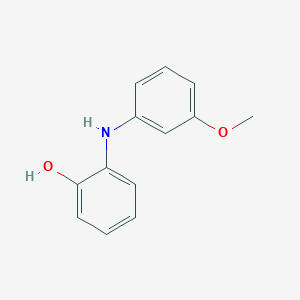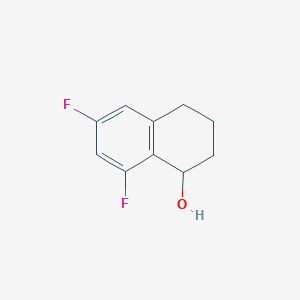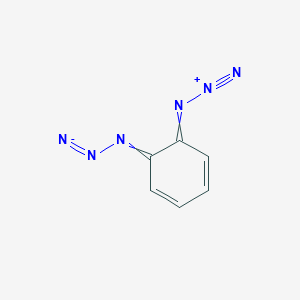![molecular formula C14H13NO B14138102 5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)
5-Methyl-[1,1'-biphenyl]-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-[1,1’-biphenyl]-2-carboxamide is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of a carboxamide group at the 2-position and a methyl group at the 5-position on one of the benzene rings makes this compound unique. Biphenyl derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 5-methyl-[1,1’-biphenyl]-2-carboxylic acid.
Amidation Reaction: The carboxylic acid is then converted to the corresponding carboxamide using reagents such as thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonia (NH₃) or an amine to yield the carboxamide.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-[1,1’-biphenyl]-2-carboxamide can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃).
Major Products Formed
Oxidation: 5-Methyl-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 5-Methyl-[1,1’-biphenyl]-2-amine.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
5-Methyl-[1,1’-biphenyl]-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 5-Methyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
5-Methyl-[1,1’-biphenyl]-2-amine: Similar structure but with an amine group instead of a carboxamide.
5-Methyl-[1,1’-biphenyl]-2-yl-1H-tetrazole: Contains a tetrazole ring instead of a carboxamide group.
Uniqueness
5-Methyl-[1,1’-biphenyl]-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both a methyl group and a carboxamide group on the biphenyl scaffold allows for unique interactions and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H13NO |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
4-methyl-2-phenylbenzamide |
InChI |
InChI=1S/C14H13NO/c1-10-7-8-12(14(15)16)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16) |
Clé InChI |
FAPXSWYRKRUZEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


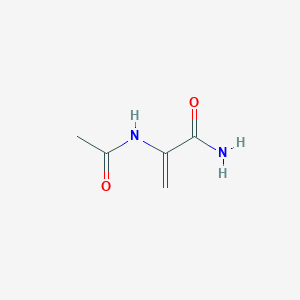
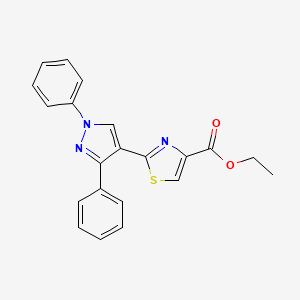
![(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)
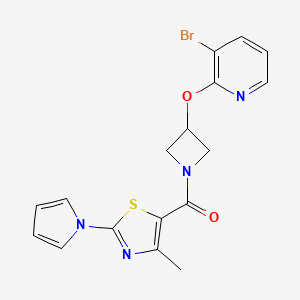
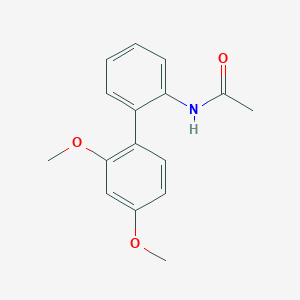
![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
